4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine
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Overview
Description
The compound 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest in medicinal chemistry due to their prevalence in a variety of pharmacologically active compounds.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps to introduce various functional groups. In one study, 2-[4-(tert-Butoxycarbonyl)piperazinyl]benzylidene-tert-butanesulfinamides were synthesized through nucleophilic 1,2-addition with different organometallic reagents, resulting in highly diastereomerically enriched adducts . X-ray crystallography confirmed the structures of the synthesized compounds and indicated different mechanisms depending on the organometallic reagent used. The study also explored differential deprotection of the N-Boc and tert-butanesulfinamides, identifying and characterizing dehydration byproducts. To avoid byproduct formation during acidic deprotection, the N-tert-butanesulfinamide group was converted to the corresponding N-tert-butanesulfonamide, which allowed for clean orthogonal deprotection .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. In the case of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, X-ray crystallography revealed that the piperazine ring adopts a chair conformation, and the sulfonyl moiety is in a distorted tetrahedral configuration . These structural details are important for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and activity. For instance, the synthesis of anti-malarial piperazine derivatives involved the formation of compounds with different substituents at the piperazinyl nitrogens . The study reported the crystal structures of active and non-active derivatives, highlighting the importance of specific functional groups and molecular conformations for biological activity. The presence of intermolecular hydrogen bonds and other interactions such as C-H-π and C-H-O were also noted, which could influence the compound's reactivity and interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups, like the Boc (tert-butoxycarbonyl) group, can significantly alter these properties. The studies did not provide explicit details on these properties, but the methodologies used, such as NMR, MS, and IR techniques, are standard for characterizing such properties . The crystallographic data also provides insights into the compound's solid-state properties, such as unit cell parameters and crystal class .
Scientific Research Applications
Chemokine CCR5 Antagonists
4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine derivatives are recognized for their role in the development of chemokine CCR5 antagonists. These compounds, characterized by the presence of sulfonyl groups and a cyclic amine structure, have shown potential in treating conditions like HIV infection, autoimmune diseases, and inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).
Ligands for Melanocortin Receptors
The compound plays a role in creating ligands for melanocortin receptors, particularly the MC4R. These ligands are developed by synthesizing and structurally characterizing piperazine analogs, highlighting the compound's contribution to advancements in molecular pharmacology (Journal of Medicinal Chemistry, 2004).
Adenosine A2B Receptor Antagonists
1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, derived from this compound, have been pivotal in the development and characterization of adenosine A2B receptor antagonists. These compounds have demonstrated subnanomolar affinity and high selectivity, marking their significance in receptor-specific pharmacological applications (Journal of Medicinal Chemistry, 2009).
Antibacterial Agents
The compound has been used in synthesizing derivatives that exhibit notable antibacterial activities. This indicates its potential in contributing to the development of new antibacterial agents and enriching the field of antimicrobial research (Chinese Journal of Synthetic Chemistry, 2014).
Anti-Malarial Agents
Selected derivatives of this compound have shown anti-malarial activity. Their molecular structure and the presence of specific substituents have been linked to their efficacy, contributing to the exploration of novel anti-malarial compounds (Publication Journal Name, 2009).
Safety and Hazards
The safety information for “4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
- It can also interact with off-target residues like tyrosine, lysine, histidine, and the protein N-terminal amino group .
- By selectively inhibiting S1P, AEBSF helps characterize downstream effects of SREBP inhibition on cholesterol regulation .
Mode of Action
Biochemical Pathways
Action Environment
properties
IUPAC Name |
tert-butyl 4-(2-aminoethylsulfonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O4S/c1-11(2,3)18-10(15)13-5-7-14(8-6-13)19(16,17)9-4-12/h4-9,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXGBCXLSTWQHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592122 |
Source
|
Record name | tert-Butyl 4-(2-aminoethanesulfonyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917562-08-4 |
Source
|
Record name | tert-Butyl 4-(2-aminoethanesulfonyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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